5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine 5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16307355
InChI: InChI=1S/C17H17FN4OS/c1-2-23-14-8-5-7-12(10-14)16-20-21-17(22(16)19)24-11-13-6-3-4-9-15(13)18/h3-10H,2,11,19H2,1H3
SMILES:
Molecular Formula: C17H17FN4OS
Molecular Weight: 344.4 g/mol

5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

CAS No.:

Cat. No.: VC16307355

Molecular Formula: C17H17FN4OS

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine -

Specification

Molecular Formula C17H17FN4OS
Molecular Weight 344.4 g/mol
IUPAC Name 3-(3-ethoxyphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C17H17FN4OS/c1-2-23-14-8-5-7-12(10-14)16-20-21-17(22(16)19)24-11-13-6-3-4-9-15(13)18/h3-10H,2,11,19H2,1H3
Standard InChI Key ZTQOJMHHFRCNAD-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F

Introduction

5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazole derivatives. It features a five-membered heterocyclic ring containing three nitrogen atoms, along with an ethoxy group and a fluorinated phenyl group linked through a methylthio moiety. This unique composition imparts distinct chemical and biological properties, making it of interest in medicinal chemistry and other scientific fields.

Synthesis

The synthesis of 5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves several key steps, which highlight the complexity and strategic use of functional groups to achieve the desired properties in the compound. These synthetic routes often involve organic chemistry methods such as nucleophilic substitution and condensation reactions.

Biological Activity and Potential Applications

The biological activity of 5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is influenced by its interactions with specific molecular targets such as enzymes or receptors. These interactions modulate their activity and influence various cellular pathways, potentially leading to therapeutic effects. The compound has potential applications in various scientific fields, including medicinal chemistry, particularly in the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Application AreaPotential Use
Medicinal ChemistryAntimicrobial, anti-inflammatory, anticancer agents
Biological ResearchStudy of enzyme or receptor interactions

Chemical Reactivity

The reactivity of 5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is influenced by its functional groups. Key reactions include nucleophilic substitutions and additions, which are essential for understanding how this compound interacts with biological systems and its potential applications.

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